molecular formula C27H29N2OP B8205558 (R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8205558
M. Wt: 428.5 g/mol
InChI Key: YCCYXXUAXWOWOK-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline-phosphine (PHOX) ligand with a stereodefined piperidine backbone. Its structure features a benzyl group at the 4-position of the oxazoline ring and a diphenylphosphanyl-substituted piperidine moiety at the 2-position. This ligand is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its stereochemical configuration ([R,R]) enhances enantioselectivity . Key physical properties include a high specific rotation ([α]20D = +81.20° for a related compound) and stability under standard catalytic conditions .

Properties

IUPAC Name

[(2R)-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N2OP/c1-4-12-22(13-5-1)20-23-21-30-27(28-23)26-18-10-11-19-29(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,23,26H,10-11,18-21H2/t23-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCYXXUAXWOWOK-ZEQKJWHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole, with the CAS number 314020-70-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H24NOP
  • Molecular Weight : 421.47 g/mol
  • Structure : The compound features a piperidine ring and a phosphanyl group, which are known to influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study examining the cytotoxic effects of various phosphine-containing compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 (human hepatoblastoma) and SMMC7721 (human liver cancer) cells. The mechanisms of action appear to involve the induction of apoptosis through caspase activation pathways .

Enzyme Inhibition

The compound has also shown promising results in inhibiting key enzymes involved in cancer progression. For instance, it has been reported to inhibit certain glycosidases and proteases that are overexpressed in various tumors. This inhibition can disrupt critical cellular pathways, thereby slowing down tumor growth .

Case Studies

StudyFindings
Ali et al. (2012)Investigated the anticancer activity of phosphine derivatives; found significant cytotoxic effects on SMMC7721 cells with upregulated caspase 3 expression .
Gómez et al. (2018)Explored palladium complexes with similar structures; reported pro-apoptotic activity and enhanced cytotoxicity against HepG2 cells .
Hussain et al. (2013)Studied enzyme inhibition properties; identified compounds with selective inhibition against MAO-B and ChE, suggesting potential for neuroprotective applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Disruption of enzyme functions critical for tumor survival and proliferation.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.

Scientific Research Applications

a. Anticancer Activity

One of the primary applications of (R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is in the development of anticancer agents. Research has demonstrated that compounds containing phosphanyl groups can exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving palladium(II) complexes with phosphine ligands similar to this compound have shown promising antitumor activity against HepG2 human hepatoblastoma cells .

b. Neuroprotective Effects

The compound's unique structure suggests potential neuroprotective properties. Research indicates that oxazole derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

a. Organophosphorus Chemistry

The presence of a diphenylphosphanyl group in this compound allows it to act as a ligand in catalysis. Its application in palladium-catalyzed reactions has been explored, particularly in cross-coupling reactions which are vital for synthesizing complex organic molecules .

b. Asymmetric Synthesis

The compound's chiral nature makes it suitable for asymmetric synthesis processes. It can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceuticals where the activity often depends on the stereochemistry of the compound.

a. Synthesis and Evaluation of Anticancer Activity

A study conducted by Gómez et al. evaluated various phosphine-containing compounds for their anticancer properties. The findings indicated that ligands similar to this compound exhibited significant cytotoxicity against several cancer cell lines, highlighting their potential as lead compounds for drug development .

b. Mechanistic Studies in Catalysis

Research on palladium complexes involving this compound has shown that it can enhance reaction rates and selectivity in cross-coupling reactions. For example, a study demonstrated that using this compound as a ligand improved yields significantly compared to traditional ligands .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity and neuroprotective effectsCytotoxicity against HepG2 cells
CatalysisUse as a ligand in palladium-catalyzed reactionsImproved yields in cross-coupling reactions
Asymmetric SynthesisFacilitates the formation of enantiomerically enriched productsCritical for pharmaceutical applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous PHOX ligands, focusing on stereochemistry, substituent effects, and catalytic performance.

Structural Features and Substituent Effects

Compound Name Key Substituents Backbone Ring Phosphine Group Reference
(R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole 4-Benzyl, 2-(piperidin-2-yl) Piperidine Diphenylphosphanyl
(R,R)-4b (4,4-dimethyl-2-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}-dihydrooxazole) 4,4-Dimethyl, 2-(azetidin-2-yl) Azetidine None (1-phenylethyl group)
(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-dihydrooxazole 4-Isopropyl, 2-(piperidin-2-yl) Piperidine Diphenylphosphanyl
(R)-4-Benzyl-2-((S)-7'-bis(3,5-di-tert-butylphenyl)phosphaneyl-spirobi[inden]) 4-Benzyl, 2-(spirobi[inden]-7-yl) Spirobi[inden] Bis(3,5-di-tert-butylphenyl)phosphaneyl
  • Backbone Flexibility : The piperidine backbone in the target compound provides greater conformational flexibility compared to azetidine (4-membered ring) in (R,R)-4b, which may influence substrate binding in catalysis .
  • Substituent Impact : The 4-benzyl group in the target compound increases lipophilicity compared to 4-isopropyl or 4,4-dimethyl analogs, affecting solubility in polar solvents .

Catalytic Performance

Compound Enantiomeric Ratio (Hex:iPrOH) Reaction Example Selectivity Factor (s) Reference
(R)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-dihydrooxazole Not explicitly reported Asymmetric hydrogenation High (estimated)
(R,R)-4b 99:1 Enantioselective alkylation s = 12.5
(R)-4-Benzyl-2-(spirobi[inden]-phosphaneyl)-dihydrooxazole N/A Palladium-catalyzed cross-coupling >99% ee
  • Steric vs. Electronic Tuning : The target compound’s diphenylphosphanyl-piperidine design balances steric bulk and electronic modulation, making it versatile for reactions requiring moderate hindrance (e.g., hydrogenation). In contrast, spirobi[inden]-based ligands () excel in reactions demanding extreme steric control, such as Suzuki-Miyaura couplings .
  • Enantioselectivity : The 99:1 enantiomeric ratio reported for (R,R)-4b () suggests that smaller backbone rings (azetidine) may enhance selectivity in specific transformations, though this is substrate-dependent.

Q & A

Q. Validation methods :

  • Chiral HPLC : To confirm enantiomeric excess (e.g., 99% ee, as noted in ).
  • Optical rotation : Measure using polarimetry ([α]²⁰D values, e.g., −56.30° in CHCl₃, ).
  • 31P NMR : To verify diphenylphosphanyl coordination (absence of oxidized phosphine byproducts) .

Basic: Which analytical techniques are critical for characterizing this ligand’s structural and stereochemical integrity?

Answer:

  • FT-IR spectroscopy : Identifies functional groups (e.g., ν~1658 cm⁻¹ for C=N in oxazole, ).
  • Multinuclear NMR :
    • 1H/13C NMR : Assigns benzyl, piperidine, and oxazole proton environments.
    • 31P NMR : Confirms phosphine coordination (δ ~−10 to −20 ppm for PPh₂ groups).
  • X-ray crystallography : Resolves absolute configuration, critical for asymmetric catalysis applications.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₃₅H₃₄N₂O₂P, ) .

Advanced: How does the (R,R) configuration of this ligand influence enantioselectivity in transition-metal-catalyzed reactions?

Answer:
The ligand’s (R,R) configuration creates a chiral pocket that dictates substrate orientation during metal coordination. For example:

  • In asymmetric hydrogenation, the piperidine’s stereochemistry directs prochiral ketones into specific binding modes, while the diphenylphosphanyl group stabilizes metal centers (e.g., Rh or Pd).
  • highlights analogous ligands inducing >90% ee in asymmetric additions due to steric and electronic tuning of the oxazole and phosphine moieties.
  • Computational studies (DFT) can model π-π interactions between benzyl groups and substrates, predicting selectivity trends .

Advanced: What experimental strategies address stereochemical instability during ligand storage or catalysis?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at room temperature to prevent phosphine oxidation ().
  • Handling : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Stability assays : Monitor via 31P NMR for P=O formation (oxidation) or HPLC for racemization.
  • Catalytic conditions : Add reductants (e.g., NaBH₄) to metal precursors to suppress ligand degradation .

Data Contradiction: How to reconcile conflicting reports on ligand performance in cross-coupling reactions?

Answer:
Discrepancies may arise from:

  • Metal-ligand ratio : Optimal ratios (e.g., 1:1 vs. 1:2) affect catalytic activity ( uses Pd(OAc)₂ with benzoquinone).
  • Solvent effects : Polar aprotic solvents (dioxane, THF) vs. nonpolar (toluene) alter transition-state energetics.
  • Impurities : Trace moisture or oxygen degrades phosphine ligands; validate purity via elemental analysis or ICP-MS for metal residues .

Methodological: What protocols ensure reproducibility in asymmetric alkylation using this ligand?

Answer:

  • Substrate scope : Test with α,β-unsaturated esters or ketones.
  • Catalyst loading : Start with 2-5 mol% ligand and Rh(COD)₂BF₄.
  • Temperature : −20°C to 25°C (lower temps often improve ee).
  • Workup : Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography (40–60 μm silica, hexane/EtOAc gradient) .

Safety & Handling: What precautions are necessary for lab-scale use of this ligand?

Answer:

  • PPE : Gloves, goggles, and lab coats (H315/H319 skin/eye irritation, ).
  • Ventilation : Use fume hoods due to potential dust formation (H335, ).
  • Waste disposal : Collect organic waste in halogen-resistant containers (P301+P312, ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.